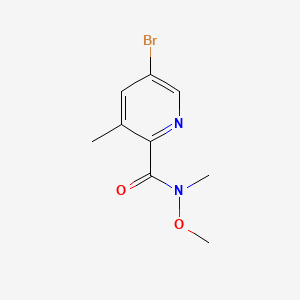

5-Bromo-N-methoxy-N,3-dimethylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)5-11-8(6)9(13)12(2)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCNTQDJDARJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N(C)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo N Methoxy N,3 Dimethylpicolinamide

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. wikipedia.orgjournalspress.comias.ac.in By mentally breaking down the target molecule into simpler precursor structures, a logical synthetic route from readily available starting materials can be devised. wikipedia.orgjournalspress.comnih.gov

For 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, the primary disconnection points are the amide bond and the carbon-bromine bond on the pyridine (B92270) ring.

C(O)-N Bond Disconnection: The most logical primary disconnection is at the amide linkage. This simplifies the target molecule into two key synthons: a 5-bromo-3-methylpicolinic acid derivative (an acyl cation equivalent) and an N,O-dimethylhydroxylamine anion equivalent. This strategy directly points towards a Weinreb amide synthesis.

C-Br Bond Disconnection: A subsequent disconnection involves the carbon-bromine bond. This transform suggests an electrophilic aromatic substitution, specifically a bromination reaction, on a 3-methylpicolinic acid precursor.

C-C Bond Disconnection: Further simplification leads back to a basic pyridine skeleton. The carboxylic acid group can be envisioned as arising from the oxidation of a methyl group or through a metallation-carboxylation sequence.

This analysis suggests a forward synthesis commencing with a commercially available starting material like 3-methylpyridine (3-picoline). The synthetic plan would involve functionalizing the pyridine ring before forming the final Weinreb amide.

Classical Synthetic Approaches to Picolinamide (B142947) Core Formation

Traditional synthetic methods provide a robust foundation for constructing the core structure of this compound. These approaches focus on building the picolinamide functionality and correctly positioning the substituents on the pyridine ring.

The formation of the N-methoxy-N-methylamide, known as a Weinreb amide, is a crucial step in the synthesis. The Weinreb-Nahm ketone synthesis, discovered in 1981, is a reliable method for creating ketones and aldehydes from carboxylic acids, but its primary step involves the formation of the stable Weinreb-Nahm amide. wikipedia.org This amide is particularly useful because it reacts with organometallic reagents to form a stable chelated intermediate, preventing the common problem of over-addition that leads to alcohol formation. wikipedia.orgmychemblog.com

The synthesis of the Weinreb amide is typically achieved by reacting an activated carboxylic acid derivative, such as an acid chloride, with N,O-dimethylhydroxylamine hydrochloride. A base, like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.

General Reaction Scheme:

Activation: The precursor, 5-bromo-3-methylpicolinic acid, is first converted to a more reactive species, typically the acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Coupling: The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to yield this compound.

This method is widely applicable and tolerates a variety of functional groups. wikipedia.orgorientjchem.org

| Starting Material | Activating/Coupling Reagent | Product | Typical Conditions |

|---|---|---|---|

| Carboxylic Acid | Oxalyl Chloride, N,O-dimethylhydroxylamine HCl, Base | Weinreb Amide | Inert solvent (e.g., CH₂Cl₂), Room Temperature |

| Ester/Lactone | Trimethylaluminum (Me₃Al) or Dimethylaluminum chloride (Me₂AlCl), N,O-dimethylhydroxylamine HCl | Weinreb Amide | Inert solvent (e.g., THF), 0°C to Room Temperature |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine) | Weinreb Amide | Inert solvent (e.g., DCM), 0°C to Room Temperature |

Achieving the correct substitution pattern on the pyridine ring is critical. The regioselective introduction of a bromine atom at the C-5 position of a 3-methylpyridine nucleus requires careful selection of brominating agents and reaction conditions. Aryl bromides are valuable intermediates in organic synthesis, often used in cross-coupling reactions. mdpi.com

The electronic properties of the pyridine ring, influenced by the ring nitrogen (electron-withdrawing) and the methyl group at C-3 (electron-donating), direct the position of electrophilic substitution. Bromination of 3-methylpyridine itself can be complex, but when a directing group like a carboxylic acid or amide is present at the C-2 position, the substitution pattern becomes more predictable. The bromination of activated pyridines, such as those bearing amino or hydroxy groups, can be achieved regioselectively with N-bromosuccinimide (NBS). researchgate.net

For a 3-methylpicolinic acid precursor, electrophilic bromination is directed to the positions meta to the ring nitrogen and ortho/para to the methyl group. This makes the C-5 position a favorable site for bromination.

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, CH₃CN), often with an initiator for radical reactions or an acid catalyst for electrophilic reactions. daneshyari.com | Highly regioselective for activated aromatic systems. mdpi.comresearchgate.net |

| Bromine (Br₂) | With a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for deactivated rings or in a polar solvent (e.g., acetic acid) for activated rings. | Can lead to multiple bromination products if not carefully controlled. |

| Tetrabutylammonium tribromide (TBATB) | Milder conditions, often used for substrates sensitive to harsh acids. | Known for high para-selectivity in some systems. mdpi.com |

The "N-methoxy" and "N-methyl" substituents are integral parts of the final amide functional group and are introduced simultaneously during the Weinreb amide synthesis step. This occurs through the use of N,O-dimethylhydroxylamine (Me(MeO)NH) as the key reagent. This molecule provides the entire N-methoxy-N-methylamine moiety that couples with the activated picolinic acid derivative.

Advanced and Catalytic Synthetic Pathways

Modern synthetic chemistry often employs metal-catalyzed reactions to enhance efficiency, selectivity, and functional group tolerance. While the target molecule itself is often the endpoint, its structure, particularly the C-Br bond, makes it an excellent candidate for further derivatization using these advanced methods.

The bromine atom at the C-5 position of this compound serves as a versatile synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.govacs.orgresearchgate.net These reactions have become central to the synthesis of biaryl systems and other complex molecules. acs.org

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming C-C bonds. acs.orgmdpi.com

Stille Coupling: This involves the reaction of the bromopyridine with an organostannane reagent, catalyzed by palladium.

Heck Coupling: This reaction forms a new C-C bond by coupling the bromopyridine with an alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form a C-N bond by coupling the bromopyridine with an amine.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds. nih.gov

These catalytic methods would allow for the derivatization of the this compound core, transforming it into a wide array of more complex molecules for various applications.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes + Base (e.g., K₂CO₃, Cs₂CO₃) | C-C |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Negishi | Organozinc reagent (R-ZnX) | Pd or Ni complexes | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd complexes with specialized phosphine ligands + Base (e.g., NaOtBu) | C-N |

| Ullmann | Amine, Alcohol, Thiol | Copper (e.g., CuI, CuCl) + Ligand + Base nih.gov | C-N, C-O, C-S |

The synthesis of this compound is centered around the formation of an amide linkage between 5-bromo-3-methylpicolinic acid and N,O-dimethylhydroxylamine. This transformation can be achieved through several standard synthetic routes, primarily involving the activation of the carboxylic acid group.

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating 5-bromo-3-methylpicolinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-3-methylpicolinoyl chloride is then reacted with N,O-dimethylhydroxylamine in the presence of a base, like triethylamine or pyridine, to yield the desired picolinamide. nih.govorgsyn.org

Alternatively, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine can be facilitated by a variety of peptide coupling reagents. researchgate.net Reagents such as 1,1'-Carbonyldiimidazole (CDI) are effective for this type of transformation. In this method, the carboxylic acid is first activated by CDI to form an acylimidazolide intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine to form the final product. organic-chemistry.orgchemspider.com Other common coupling reagents that could be employed include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DCC (N,N'-Dicyclohexylcarbodiimide). researchgate.netmychemblog.com

A plausible synthetic scheme is presented below:

Scheme 1: Synthesis of this compound via an acid chloride intermediate.Step 1: Formation of the acid chloride 5-bromo-3-methylpicolinic acid + SOCl₂ → 5-bromo-3-methylpicolinoyl chloride

Step 2: Amide bond formation 5-bromo-3-methylpicolinoyl chloride + N,O-dimethylhydroxylamine + Triethylamine → this compound

Scheme 2: Synthesis of this compound using a coupling reagent.

5-bromo-3-methylpicolinic acid + N,O-dimethylhydroxylamine + Coupling Agent (e.g., CDI, HATU) + Base (e.g., DIPEA) → this compound

Stereoselective Approaches in Related Picolinamide Synthesis

While this compound itself is not chiral, the broader field of picolinamide synthesis often involves the creation of chiral molecules, necessitating stereoselective methods. google.com These approaches are crucial when the substituents on the picolinamide scaffold or the amine component lead to stereocenters.

In the synthesis of chiral picolinamide fungicides, for instance, stereoselective synthesis is employed to control the absolute and relative stereochemistry of the final product. This can be achieved by using chiral starting materials, chiral auxiliaries, or stereoselective reagents. For example, the coupling of a picolinic acid with a chiral amine, such as an amino acid ester, would lead to a diastereomeric mixture if the picolinic acid itself contains a stereocenter. To obtain a single enantiomer, either a chiral resolution of the final product or an enantioselective synthesis is required. google.com

Molybdenum-catalyzed asymmetric allylic alkylation has been used to create highly enantioenriched 1,4-dicarbonyl scaffolds which can be precursors to complex molecules. While not a direct synthesis of a picolinamide, this methodology demonstrates the construction of chiral building blocks that could be incorporated into a picolinamide synthesis. acs.org

Palladium-catalyzed reactions are also prominent in the stereoselective synthesis of nitrogen-containing heterocycles derived from picolinamides. For instance, diastereospecific Pd-catalyzed cyclization of highly substituted olefins bearing a picolinamide group has been reported to proceed in a stereospecific syn-aminoalkynylation manner. nih.gov

Enzymatic or Biocatalytic Routes to Analogous Compounds

Enzymatic or biocatalytic methods for amide bond formation represent a greener and more sustainable alternative to traditional chemical synthesis. These methods often proceed under mild reaction conditions and can exhibit high chemo-, regio-, and stereoselectivity.

While specific enzymatic routes to this compound have not been reported, the general enzymatic synthesis of amides is well-established. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the amidation of carboxylic acids with amines. This approach offers excellent conversion and yields without the need for extensive purification. Such a method could potentially be adapted for the synthesis of picolinamides from the corresponding picolinic acids and amines.

The development of enzymatic processes for the synthesis of picolinamide analogs is an active area of research, driven by the desire for more environmentally friendly and efficient manufacturing processes.

Optimization of Reaction Conditions, Solvent Systems, and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagent, solvent, base, reaction temperature, and time.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Group | Byproducts | Advantages | Disadvantages |

| HATU | OAt-ester | Tetramethylurea, HPF₆ | High efficiency, fast reaction times | Higher cost, potential for side reactions |

| CDI | Acylimidazolide | Imidazole, CO₂ | Mild conditions, volatile byproducts | Slower reaction rates for hindered substrates |

| SOCl₂ | Acyl chloride | SO₂, HCl | Inexpensive, highly reactive intermediate | Harsh conditions, potential for side reactions with sensitive functional groups |

For HATU-mediated couplings, N,N-Diisopropylethylamine (DIPEA) is a commonly used base, and solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically employed. researchgate.net The order of addition of reagents can also impact the yield, with some protocols advocating for the pre-activation of the carboxylic acid with HATU before the addition of the amine.

In the case of using thionyl chloride, the reaction is often carried out in an inert solvent like DCM or toluene. The reaction temperature may initially be kept low (e.g., 0 °C) during the addition of the amine to control the exothermic reaction, and then allowed to warm to room temperature. nih.gov

The choice of solvent is also crucial. For CDI-mediated couplings, aprotic solvents like DCM or Tetrahydrofuran (THF) are suitable. The solubility of the starting materials can influence the choice between these solvents. chemspider.com

Optimization studies would involve systematically varying these parameters to identify the conditions that provide the highest yield of the desired product with the fewest impurities.

Table 2: Potential Solvent and Base Combinations for Synthesis

| Coupling Method | Solvent(s) | Base(s) | Typical Temperature |

| Acid Chloride | Dichloromethane (DCM), Toluene | Triethylamine (TEA), Pyridine | 0 °C to Room Temperature |

| HATU Coupling | N,N-Dimethylformamide (DMF), DCM | N,N-Diisopropylethylamine (DIPEA) | Room Temperature |

| CDI Coupling | Dichloromethane (DCM), Tetrahydrofuran (THF) | (none required) | Room Temperature |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude this compound must be isolated and purified. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The primary method for purification of picolinamides and related amide compounds is column chromatography on silica gel. nih.gov A solvent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization is another effective purification technique, particularly if the product is a solid. researchgate.net This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful recrystallization.

An aqueous work-up is typically performed before chromatographic purification. This involves washing the organic reaction mixture with water, dilute acid (e.g., 1M HCl), and/or a basic solution (e.g., saturated sodium bicarbonate) to remove water-soluble impurities and unreacted reagents. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure. chemspider.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, a suite of NMR experiments is employed to assemble a complete picture of its proton and carbon frameworks.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons within the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal through-bond interactions with neighboring protons.

Based on the analysis of structurally similar compounds, the expected ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) would likely exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) groups.

Expected Proton NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 (Aromatic) | 7.8 - 8.2 | d | ~2-3 |

| H-6 (Aromatic) | 8.4 - 8.7 | d | ~2-3 |

| N-CH₃ (N-methyl) | 3.3 - 3.6 | s | - |

| N-OCH₃ (N-methoxy) | 3.8 - 4.1 | s | - |

| C3-CH₃ (Aromatic methyl) | 2.4 - 2.7 | s | - |

Note: These are estimated values based on analogous structures and may vary based on experimental conditions.

The downfield chemical shifts of the aromatic protons are a consequence of the deshielding effect of the pyridine (B92270) ring and the electron-withdrawing nature of the bromo and amide substituents. The expected doublet multiplicity for H-4 and H-6 would arise from their mutual coupling. The methyl and methoxy groups are anticipated to appear as sharp singlets due to the absence of adjacent protons.

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its hybridization and the nature of its attached atoms and functional groups.

Expected Carbon-13 NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 165 - 170 |

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 135 - 140 |

| C-4 (Pyridine) | 140 - 145 |

| C-5 (Pyridine) | 118 - 123 |

| C-6 (Pyridine) | 150 - 155 |

| N-CH₃ (N-methyl) | 34 - 38 |

| N-OCH₃ (N-methoxy) | 61 - 65 |

| C3-CH₃ (Aromatic methyl) | 18 - 22 |

Note: These are estimated values based on analogous structures and may vary based on experimental conditions.

The amide carbonyl carbon is expected to resonate at the lowest field due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons of the pyridine ring will exhibit a range of chemical shifts influenced by the positions of the bromo, methyl, and amide substituents. The carbons of the N-methyl, N-methoxy, and C3-methyl groups will appear at higher fields, consistent with sp³-hybridized carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

To definitively assign the proton and carbon signals and to probe the through-space relationships within the molecule, a series of two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would confirm the coupling between the aromatic protons H-4 and H-6, as indicated by a cross-peak connecting their respective signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-4 and C-6) and the methyl and methoxy carbons to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the N-methyl and N-methoxy protons and the amide carbonyl carbon, as well as correlations from the C3-methyl protons to the C-2, C-3, and C-4 carbons of the pyridine ring. These correlations are crucial for confirming the connectivity of the substituents to the picolinamide (B142947) core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE correlations might be observed between the N-methyl or N-methoxy protons and the H-6 proton of the pyridine ring, depending on the rotational conformation around the C-N amide bond.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups.

Expected FTIR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide) | 1640 - 1680 | Strong |

| C=N, C=C stretch (pyridine ring) | 1550 - 1620 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-O stretch (methoxy) | 1000 - 1100 | Medium |

| C-Br stretch | 500 - 650 | Medium-Strong |

Note: These are estimated values based on analogous structures and may vary based on experimental conditions.

The most prominent feature in the FTIR spectrum is expected to be the strong absorption band of the amide carbonyl (C=O) stretching vibration. The presence of aromatic and aliphatic C-H stretching bands, as well as characteristic absorptions for the pyridine ring and the C-Br bond, would further confirm the molecular structure.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a unique vibrational fingerprint of the molecule.

Expected Raman Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ring breathing (pyridine) | 980 - 1050 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C-C stretch (ring) | 1300 - 1500 | Medium |

| C-Br stretch | 500 - 650 | Strong |

Note: These are estimated values based on analogous structures and may vary based on experimental conditions.

The symmetric breathing mode of the substituted pyridine ring is often a strong and characteristic band in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, which allows for the determination of the elemental formula and the elucidation of the molecule's fragmentation pathways under mass spectrometric conditions.

While specific, publicly available HRMS fragmentation data for this compound is not prevalent in the scientific literature, a theoretical analysis can predict the expected outcomes. The molecular formula for this compound is C₉H₁₁BrN₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Expected HRMS Data:

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Monoisotopic Mass | 257.9999 u |

| [M+H]⁺ Ion | 259.0077 u |

This table is interactive. Click on the headers to sort.

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, initiated by the loss of weaker bonds or stable neutral molecules. A plausible fragmentation pattern would involve the cleavage of the N-O bond of the methoxyamide group, the loss of the methoxy group, or the cleavage of the amide bond. The bromine atom and the pyridine ring also contribute to characteristic isotopic patterns and fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis (if available)

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases. Were such data available, it would offer invaluable insights into:

Molecular Conformation: The spatial orientation of the N-methoxy-N-methylamide group relative to the pyridine ring.

Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds (involving the bromine atom), or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Polymorphism: The potential for the compound to exist in different crystalline forms, which could influence its physical properties.

The absence of experimental crystallographic data means that the solid-state structure and packing of this compound remain to be definitively determined.

Chemical Reactivity and Derivatization of 5 Bromo N Methoxy N,3 Dimethylpicolinamide

Reactivity of the Bromine Moiety

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for introducing a variety of substituents through both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. In the case of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, the bromine at the 5-position is not at a position typically activated for SNAr by the ring nitrogen alone. However, the presence of the electron-withdrawing picolinamide (B142947) group at the 2-position can influence the electron density of the ring, potentially rendering the 5-position susceptible to displacement under specific conditions, especially with strong nucleophiles.

Generally, for SNAr to occur on a halopyridine, the reaction is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com While the picolinamide group is at the 2-position, its influence on the 5-position is less direct. Therefore, forcing conditions, such as high temperatures and strong, poorly polarizable nucleophiles (e.g., alkoxides, amides), may be required to effect substitution at this position. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, and the stability of this intermediate is crucial for the reaction to proceed. masterorganicchemistry.comyoutube.com

A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols highlighted that such reactions can proceed, and the resulting products can be valuable precursors for other heterocyclic systems. acs.orgnih.gov While a different heterocyclic system, it demonstrates the feasibility of SNAr on a five-membered ring containing a bromine atom. In pyridine systems, the reactivity of a halogen is significantly influenced by the electronic nature of other substituents on the ring. For instance, in a related scenario, the reaction of 2-chloropyridine (B119429) with nucleophiles is a common example of SNAr on a pyridine ring. youtube.com

| Nucleophile | Reagent/Conditions | Expected Product |

| Alkoxide (e.g., RO⁻) | NaOR, high temperature | 5-Alkoxy-N-methoxy-N,3-dimethylpicolinamide |

| Amine (e.g., R₂NH) | R₂NH, strong base, heat | 5-(Dialkylamino)-N-methoxy-N,3-dimethylpicolinamide |

| Thiolate (e.g., RS⁻) | NaSR, polar aprotic solvent | 5-(Alkylthio)-N-methoxy-N,3-dimethylpicolinamide |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. For terminal alkenes, the arylation generally occurs at the less substituted carbon. thieme-connect.de

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgyoutube.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov This reaction is highly valuable for the synthesis of arylalkynes.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 5-Aryl-N-methoxy-N,3-dimethylpicolinamide |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 5-(Alkenyl)-N-methoxy-N,3-dimethylpicolinamide |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | 5-(Alkynyl)-N-methoxy-N,3-dimethylpicolinamide |

Transformations Involving the Amide Functionality

The N-methoxy-N-methylamide, or Weinreb amide, is a particularly useful functional group due to its stability and its ability to be converted into other functionalities, such as ketones and aldehydes, without the over-addition problems often encountered with more reactive carboxylic acid derivatives. scirp.orgwisc.edu

Hydrolysis under Acidic and Basic Conditions

Weinreb amides are generally stable to a range of reaction conditions, but they can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This stability allows for transformations at other parts of the molecule, such as the bromine atom, to be carried out without affecting the amide group. If desired, the hydrolysis provides a route to 5-bromo-3-methylpicolinic acid.

Reduction to Amines or Aldehydes

A key feature of the Weinreb amide is its controlled reduction. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the amide to the corresponding amine, (5-bromo-3-methylpyridin-2-yl)methanamine.

More importantly, the Weinreb amide can be selectively reduced to the corresponding aldehyde using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. The tetrahedral intermediate formed during the reduction is stabilized by chelation with the N-methoxy group, preventing over-reduction to the alcohol. Upon aqueous workup, this intermediate collapses to afford the aldehyde, 5-bromo-3-methylpicolinaldehyde.

| Transformation | Reagent(s) | Product |

| Hydrolysis | aq. HCl or aq. NaOH, heat | 5-Bromo-3-methylpicolinic acid |

| Reduction to Amine | LiAlH₄ | (5-Bromo-3-methylpyridin-2-yl)methanamine |

| Reduction to Aldehyde | DIBAL-H, low temperature | 5-Bromo-3-methylpicolinaldehyde |

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the Weinreb amide nitrogen is generally not a common transformation. The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity. Furthermore, the presence of the N-methoxy group can sterically hinder the approach of electrophiles.

While direct alkylation on the amide nitrogen is challenging, some methods for the N-alkylation of amides exist, often requiring strong bases to deprotonate the amide first. monash.edursc.org However, for a Weinreb amide, there is a potential for competitive reaction at the oxygen of the methoxy (B1213986) group.

N-acylation is even less common. The resulting N-acyl-N-methoxy-N-methylamide would be an imide-like structure, which may be unstable. More commonly, the Weinreb amide itself is used as an acylating agent to react with nucleophiles like Grignard reagents or organolithium compounds to form ketones. wisc.edupsu.edu

Reactivity of the Pyridine Nitrogen and Methyl Substituents

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, rendering it basic and susceptible to reactions with electrophiles. cymitquimica.com This basicity allows for protonation and the formation of pyridinium (B92312) salts upon treatment with acids. Furthermore, the nitrogen can be targeted by alkylating agents to yield N-alkylated pyridinium salts or oxidized to form the corresponding N-oxide. The formation of the N-oxide can, in turn, influence the regioselectivity of subsequent reactions on the pyridine ring. rsc.orgnih.gov

The methyl group at the C-3 position of the pyridine ring, being attached to an aromatic system, can undergo oxidation to afford the corresponding carboxylic acid. wikipedia.orgnih.gov This transformation is typically achieved using strong oxidizing agents. Such a transformation from a methyl to a carboxylic acid group can significantly alter the electronic and steric properties of the molecule, providing a handle for further derivatization, such as esterification or amidation. The methyl group attached to the amide nitrogen is generally less reactive towards oxidation under these conditions.

Below is a table summarizing the potential reactions at the pyridine nitrogen and the 3-methyl group based on known reactivity of similar pyridine derivatives.

| Reaction Type | Reagent/Conditions | Potential Product | Reference |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/Trifluoroacetic anhydride (B1165640) (TFAA) | This compound N-oxide | rsc.org |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-5-bromo-N-methoxy-N,3-dimethylpyridinium-1-ium halide | dntb.gov.ua |

| C-3 Methyl Oxidation | Potassium permanganate (B83412) (KMnO₄) or other strong oxidizing agents | 5-Bromo-2-(N-methoxy-N-methylcarbamoyl)pyridine-3-carboxylic acid | wikipedia.orgnih.gov |

This table presents potential reactions based on the general reactivity of substituted pyridines. Specific experimental validation for this compound may be required.

Regioselective and Chemoselective Transformations for Diverse Analog Synthesis

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations. The bromine atom at the C-5 position is a particularly valuable handle for the introduction of new functionalities through various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are highly versatile and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. rsc.org

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene, leading to the synthesis of 5-alkenylpicolinamide derivatives. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orguwindsor.ca The stereoselectivity of the newly formed double bond is a key aspect of this transformation.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium- and copper-cocatalyzed reaction of the aryl bromide with a terminal alkyne. wikipedia.orgsoton.ac.ukorganic-chemistry.orglibretexts.orgresearchgate.net This reaction provides access to a wide range of 5-alkynylpicolinamides.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction is instrumental in synthesizing 5-amino-substituted picolinamide analogs.

The picolinamide moiety itself can act as a directing group in certain C-H activation reactions, potentially enabling functionalization at other positions on the pyridine ring, although this is often less favored than reactions at the bromo-substituted position. nih.govnih.gov The chemoselectivity of these transformations is generally high, with the C-Br bond being significantly more reactive towards oxidative addition to the palladium catalyst than the C-H bonds of the pyridine ring or the methyl groups under typical cross-coupling conditions.

The following table provides examples of regioselective and chemoselective transformations that could be applied to this compound for the synthesis of diverse analogs, based on established methodologies for similar substrates.

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base System | Potential Product Class | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-N-methoxy-N,3-dimethylpicolinamides | nih.govnih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 5-Alkenyl-N-methoxy-N,3-dimethylpicolinamides | nih.govwikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynyl-N-methoxy-N,3-dimethylpicolinamides | wikipedia.orgsoton.ac.uklibretexts.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 5-Amino-N-methoxy-N,3-dimethylpicolinamides | wikipedia.orglibretexts.orgorganic-chemistry.org |

This table illustrates potential synthetic routes for analog synthesis based on well-established cross-coupling reactions of aryl bromides. The specific conditions may require optimization for this compound.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

No published data are available.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Predictions

No published data are available.

Frontier Molecular Orbital (FMO) Analysis

No published data are available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No published data are available.

Conformational Analysis and Energy Landscape Exploration

No published data are available.

Reaction Pathway Modeling and Mechanistic Prediction for Synthetic Transformations

No published data are available.

Prediction of Spectroscopic Parameters from First Principles

No published data are available.

Further research and publication in the field of computational chemistry are required before a detailed and factual article on the theoretical aspects of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide can be composed.

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Multistep Synthesis of Complex Heterocyclic Systems

The true synthetic utility of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is demonstrated in its role as a starting material for creating intricate heterocyclic molecules. A prime example is its use in the development of potent and selective inhibitors for the bromodomains of BRD7 and BRD9. acs.orggoogle.com These proteins are involved in epigenetic regulation and have been identified as potential therapeutic targets in cancer. The synthesis of these inhibitors involves complex, multi-step sequences where the picolinamide (B142947) derivative serves as a crucial starting fragment, underscoring its importance in constructing sophisticated, biologically active heterocyclic systems. acs.org

Application in the Synthesis of Analogues for Medicinal Chemistry Research

The search for new therapeutic agents relies heavily on the ability to synthesize a wide variety of molecular structures for biological screening. google.com this compound is an exemplary tool in this process, enabling the creation of diverse analogues for medicinal chemistry programs. acs.orgrsc.org

The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, appearing in thousands of approved drugs and clinical candidates. univ-amu.fr Its presence can enhance a molecule's biochemical properties, metabolic stability, and cell permeability. univ-amu.fr this compound leverages this by providing a pre-functionalized pyridine core. Medicinal chemists can use this scaffold to systematically explore the chemical space around the pyridine ring, leading to the discovery of potent and selective drug candidates. univ-amu.fr The development of inhibitors for the BRD7 and BRD9 bromodomains is a direct application of this principle, where the picolinamide scaffold is central to the inhibitor's structure and function. acs.orgmychemblog.com

Chemical probes are essential tools for understanding the biological function of proteins and validating new drug targets. acs.org The development of the first selective inhibitors for BRD7 and BRD9, such as LP99, showcases the role of intermediates like this compound in this area. google.com These probes, derived from such intermediates, allow researchers to study the specific roles of BRD7 and BRD9 in cellular processes, including the regulation of inflammatory cytokine secretion, thereby paving the way for new therapeutic strategies. google.com

Strategies for Further Functionalization and Diversification of the Picolinamide Core

The chemical versatility of this compound stems from its two key functional handles: the bromo substituent and the Weinreb amide.

The Bromo Substituent: The bromine atom on the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-nitrogen bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl or heteroaryl groups at this position. mdpi.com Similarly, Buchwald-Hartwig amination can be used to install various amine functionalities. These reactions are highly modular, enabling the creation of large libraries of compounds from a single intermediate. nih.gov However, the functionalization of pyridine rings, particularly at the 2-position, can present challenges due to the potential for the pyridine nitrogen to coordinate with and deactivate the metal catalyst. nih.gov

The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is a highly valued functional group because it can be converted into ketones or aldehydes with high yields. mychemblog.com Unlike more reactive carboxylic acid derivatives, the Weinreb amide forms a stable tetrahedral intermediate upon reaction with organometallic reagents (like Grignard or organolithium reagents), preventing over-addition. mychemblog.comorientjchem.org This allows for the controlled and precise introduction of new carbon-based substituents at the 2-position of the pyridine ring, further expanding the diversity of accessible analogues.

Industrial Scale-Up Considerations for Intermediate Production

Transitioning the synthesis of an intermediate like this compound from the laboratory to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

Key considerations include:

Process Safety and Reagent Selection: Large-scale bromination reactions can be highly exothermic and hazardous. bldpharm.com The use of liquid bromine, for example, is often avoided in industrial settings due to its corrosive nature and handling difficulties. chemindigest.com Alternative, safer brominating agents, such as N-bromosuccinimide (NBS) or eco-friendly bromide-bromate systems, would be evaluated. chemindigest.comresearchgate.net

Synthesis of the Weinreb Amide: The formation of the Weinreb amide itself requires robust and scalable methods. While various lab-scale procedures exist, industrial processes prioritize cost-effective coupling reagents and simple purification methods. orientjchem.org The use of thionyl chloride or oxalyl chloride to form an acid chloride intermediate, followed by reaction with N,O-dimethylhydroxylamine hydrochloride, is a common but requires careful management of byproducts and reaction conditions on a large scale. mychemblog.comresearchgate.net

Purification and Impurity Profile: On a large scale, purification methods like chromatography are often less practical than crystallization or distillation. google.com The process must be optimized to minimize the formation of impurities, particularly isomers that may be difficult to separate. google.com For instance, the bromination of pyridine derivatives can sometimes lead to a mixture of mono- and di-brominated products, necessitating precise control over reaction stoichiometry and conditions. google.com

Efficiency and Atom Economy: Industrial syntheses aim for high yields and minimal waste. google.com This involves optimizing reaction conditions (temperature, concentration, reaction time) and choosing reagents that are incorporated efficiently into the final product. nih.govnih.gov The development of a process for picolinamide fungicides, for example, highlighted the need for operationally simple and limited-step processes to reduce manufacturing costs. google.com

Mechanistic Insights from in Vitro Structure Activity Relationship Sar Studies

Design and Synthesis of Analogues with Systematic Structural Variations

The design and synthesis of analogues are pivotal for elucidating the SAR of a lead compound. This process typically involves modifying specific regions of the molecule to observe the resulting changes in biological activity. For a compound like 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, key areas for modification include the pyridine (B92270) ring and the amide side chain.

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences a molecule's physicochemical properties and biological interactions. nih.gov In SAR studies of related pyridine derivatives, researchers have systematically varied substituents to probe the electronic and steric requirements for activity.

For instance, the bromine atom at the 5-position of the pyridine ring in the parent compound is an electron-withdrawing group. SAR studies on other heterocyclic scaffolds have shown that substituting such halogens with other groups can modulate activity. For example, replacing bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and its ability to interact with biological targets. nih.govacs.org Studies on 7-azaindole-based inhibitors have shown that a 5-bromo substituent can enhance inhibition of certain kinases like Fyn. acs.orgCurrent time information in Winnipeg, CA.

The methyl group at the 3-position also plays a crucial role. Its size and lipophilicity can affect how the molecule fits into a binding pocket. The synthesis of analogues would involve replacing this methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with polar functional groups to assess the impact on activity.

A general synthetic route to create variations on the pyridine ring might involve starting with a differently substituted picolinic acid. For example, various substituted 2-picolinic acids can be reacted with thionyl chloride and then with an appropriate amine to generate a library of analogues. googleapis.comnih.gov

Table 1: Hypothetical Variations of Pyridine Ring Substituents for SAR Studies

| Position | Original Substituent | Potential Variations for Synthesis | Rationale for Variation |

| 3 | Methyl (-CH3) | -H, -Ethyl, -Isopropyl, -CF3, -OH | To probe steric and electronic effects at this position. |

| 5 | Bromo (-Br) | -Cl, -F, -I, -CN, -NO2, -OCH3 | To evaluate the influence of different halogens and electron-withdrawing/donating groups on activity. |

The N-methoxy-N-methylamide group, also known as a Weinreb amide, is a key functional group. In synthetic chemistry, Weinreb amides are known as stable intermediates for the synthesis of ketones and aldehydes. nih.gov In a biological context, the functionality of this amide side chain is critical for target interaction.

SAR studies would involve modifications to this side chain to understand its role in binding. This could include:

Varying the N-alkoxy group: Replacing the N-methoxy group with other alkoxy groups (e.g., N-ethoxy, N-isopropoxy) or removing it to form a simple N,N-dimethylamide.

Altering the N-alkyl group: Substituting the N-methyl group with other alkyl groups to probe for steric constraints.

Introducing different functionalities: Replacing the entire N-methoxy-N-methylamide with other amide or bioisosteric groups to explore different hydrogen bonding patterns and conformational preferences.

The synthesis of such analogues typically involves the acylation of a modified hydroxylamine (B1172632) or amine with an activated picolinic acid derivative. nih.gov For example, reacting the acid chloride of 5-bromo-3-methylpicolinic acid with different N,O-dialkylhydroxylamines or secondary amines would yield the desired analogues.

Table 2: Potential Modifications of the Amide Side Chain for SAR Analysis

| Component of Amide Side Chain | Original Group | Potential Modifications | Purpose of Modification |

| N-alkoxy | Methoxy (B1213986) (-OCH3) | -H, -Ethoxy, -Isopropoxy | To assess the importance of the oxygen atom and the size of the alkoxy group for biological activity. |

| N-alkyl | Methyl (-CH3) | -Ethyl, -Cyclopropyl, -H | To investigate the steric tolerance at the nitrogen atom. |

| Entire Amide Moiety | N-methoxy-N-methylamide | -N,N-dimethylamide, -Piperidinyl amide, -Morpholinyl amide | To explore alternative chemical groups that may enhance or alter the mode of binding. |

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents would necessitate an investigation into stereochemical influences. For example, if the methyl group at the 3-position were replaced by a larger, chiral alkyl group, the resulting enantiomers or diastereomers could exhibit different biological activities.

This is a common phenomenon in drug action, where one stereoisomer fits optimally into a chiral binding site of a biological target, while the other may have lower affinity or even interact with a different target. The synthesis of stereochemically pure analogues would be required to evaluate these effects, often involving asymmetric synthesis or chiral separation techniques.

Molecular Basis of Interaction with Biological Targets in vitro (e.g., Enzymes, Receptors, Nucleic Acids)

Understanding the molecular basis of how a compound interacts with its biological target is a primary goal of in vitro studies. This involves identifying the target and characterizing the nature of the binding interaction. For picolinamide (B142947) derivatives, a range of biological targets have been identified, including enzymes and other proteins. acs.orgCurrent time information in Winnipeg, CA.researchgate.netnih.gov

To determine the biological target of a compound like this compound, it would typically be screened against a panel of purified enzymes or receptors in cell-free systems. Picolinamide derivatives have been reported to inhibit various enzymes, such as kinases and cholinesterases. Current time information in Winnipeg, CA.nih.gov

Once a potential target is identified, the binding affinity is quantified. This is often expressed as the dissociation constant (Kd), which measures the strength of the interaction between the compound and the target, or as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit the biological process by 50%. nih.gov For example, in a study of picolinamide derivatives as acetylcholinesterase inhibitors, compound 7a showed a potent IC50 of 2.49 µM. nih.gov

These studies are crucial for understanding how tightly a compound binds to its target and for comparing the potency of different analogues.

Table 3: Exemplary Data from Enzyme Inhibition Assays for Picolinamide Analogs

| Compound Reference | Target Enzyme | IC50 (µM) | Source |

| Compound 7a | Acetylcholinesterase (AChE) | 2.49 ± 0.19 | nih.gov |

| Compound 38 | Fyn Kinase | 0.55 ± 0.02 | acs.orgCurrent time information in Winnipeg, CA. |

| Compound 28 | GSK-3β Kinase | 0.038 ± 0.006 | acs.orgCurrent time information in Winnipeg, CA. |

This table presents data for related picolinamide and azaindole compounds to illustrate the type of data generated in such studies, not for this compound itself.

The mechanism of inhibition can be further characterized as either orthosteric or allosteric.

Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate.

Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site.

Kinetic studies are often employed to distinguish between these mechanisms. For instance, a competitive inhibitor (typically orthosteric) will increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax). In contrast, non-competitive or uncompetitive inhibitors, which are often allosteric, will affect Vmax and may or may not affect Km.

Molecular docking and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide direct evidence of the binding site and the interactions between the compound and the target protein, confirming whether the binding is orthosteric or allosteric. For example, a molecular docking study of a picolinamide derivative revealed that it could bind to both the catalytic and peripheral sites of acetylcholinesterase, indicating a mixed-type inhibition. nih.gov

Ligand-Protein Interaction Modeling and Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the potential binding modes of picolinamide derivatives within the active sites of their protein targets. While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from studies on analogous compounds and the identified protein targets for the picolinamide scaffold.

Research has identified that picolinamide and benzamide (B126) chemotypes with antifungal properties target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The determination of the X-ray co-crystal structure of a Sec14p-compound complex has confirmed that these inhibitors bind within the lipid-binding cavity of the protein. nih.gov This binding pocket is crucial for the protein's function in lipid metabolism and vesicle trafficking, making it a prime target for antifungal agents. nih.gov

Molecular docking models of related ligands, such as the ergoline (B1233604) NGx04, within the Sec14p lipid-binding cavity show key interactions. nih.gov For instance, hydrogen bonds can form between the ligand and specific residues like Tyr111 and Thr175, while van der Waals interactions occur with other residues including Tyr122, Tyr151, Ser173, Met177, and Phe212. nih.gov It is hypothesized that this compound would adopt a similar binding orientation. The picolinamide core would likely position itself to form crucial hydrogen bonds, while the substituents would engage in further stabilizing interactions within the hydrophobic pocket.

In other therapeutic areas, such as oncology, picolinamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Molecular docking of these derivatives into the VEGFR-2 ATP-binding site revealed that the pyridine nitrogen and the amide's NH group can form essential hydrogen bonds with key residues like Cys919. nih.gov This demonstrates the versatility of the picolinamide scaffold in interacting with different protein targets through conserved binding motifs.

Table 1: Predicted Interactions from Molecular Docking of a Picolinamide Analog with Sec14p

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Tyr111 | Hydrogen Bond | Amide/Ester Moiety |

| Thr175 | Hydrogen Bond | Amine Group |

| Tyr122 | Van der Waals | Aromatic Ring System |

| Tyr151 | Van der Waals | Aromatic Ring System |

| Ser173 | Van der Waals | Aromatic Ring System |

| Met177 | Van der Waals | Aromatic Ring System |

| Phe212 | Van der Waals | Aromatic Ring System |

Note: This table is based on docking studies of the ergoline NGx04 with Sec14p and represents a hypothetical binding mode for a picolinamide-type inhibitor. nih.gov

Correlating Specific Structural Features with Mechanistic Outcomes in Biochemical Assays

The specific structural moieties of this compound—namely the bromine atom at the 5-position, the N-methoxy-N-methyl amide substituent, and the methyl group at the 3-position—are critical in defining its interaction with protein targets and its resulting biochemical activity. Structure-activity relationship (SAR) studies on related compounds provide a framework for understanding the contribution of each component.

Bromine Position: The presence and position of a halogen atom, such as bromine, on an aromatic ring can significantly influence a compound's physicochemical properties and its binding affinity. The bromine atom at the 5-position of the pyridine ring is expected to enhance the lipophilicity of the molecule, which can facilitate its passage through cell membranes to reach an intracellular target like Sec14p. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding pocket, thereby increasing the potency and selectivity of the compound.

Methoxy Group Presence: The N-methoxy-N-methyl amide, also known as a Weinreb amide, is a key structural feature. The methoxy group can influence the electronic properties and conformation of the amide bond. In biochemical assays, this group can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the protein target. The presence of the methoxy group on the nitrogen atom also sterically hinders the rotation around the C-N bond, which can lock the molecule in a bioactive conformation, leading to a more favorable interaction with the target.

Amide Substituents: The N-methyl group of the Weinreb amide also plays a role in the molecule's activity. This small alkyl group can contribute to hydrophobic interactions within the binding pocket. SAR studies on other inhibitor classes have shown that even small modifications to amide substituents can lead to significant changes in potency. For instance, in a series of pyrazole-based factor Xa inhibitors, alterations to the carboxamido linker were crucial for optimizing potency and pharmacokinetic properties.

Table 2: Structure-Activity Relationship (SAR) Insights for Picolinamide Derivatives

| Structural Feature | Modification | Impact on Activity | Rationale |

|---|---|---|---|

| Pyridine Ring | Substitution at position 5 | Can enhance potency | Halogen bonding, increased lipophilicity |

| Amide Linker | N-methoxy-N-methyl | Potentially locks conformation | Steric hindrance, hydrogen bond acceptance |

| Pyridine Ring | Substitution at position 3 | Modulates electronic properties | Inductive effects of the methyl group |

This table is a generalized representation based on SAR principles and findings from related compound series.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Picolinamide |

| Benzamide |

| NGx04 |

| Sorafenib |

| Axitinib |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Pyridine-based N-Methoxyamides

The synthesis of pyridine-based N-methoxyamides, or Weinreb amides, is crucial for accessing a wide range of ketones and other functional groups. While no specific synthesis for 5-Bromo-N-methoxy-N,3-dimethylpicolinamide is detailed in current literature, its preparation can be envisioned through established and emerging methodologies.

Traditional methods for forming Weinreb amides often start from a carboxylic acid. wikipedia.org In this case, 5-bromo-3-methylpicolinic acid would be coupled with N,O-dimethylhydroxylamine using standard peptide coupling reagents. The starting picolinic acid could potentially be synthesized from simpler pyridine (B92270) precursors, such as 2-aminopyridine, through diazotization and bromination reactions. google.com

Table 1: Potential Synthetic Routes to Pyridine-Based N-Methoxyamides

| Method | Starting Material | Key Reagents | Key Features |

| Classical Weinreb Synthesis | Carboxylic Acid (e.g., 5-bromo-3-methylpicolinic acid) | N,O-dimethylhydroxylamine, Coupling Reagent (e.g., carbodiimide) | Well-established, reliable, multi-step process. wikipedia.org |

| From Esters/Lactones | Ester (e.g., methyl 5-bromo-3-methylpicolinate) | AlMe₃ or AlMe₂Cl, N,O-dimethylhydroxylamine | Good yields, direct conversion from esters. wikipedia.org |

| Palladium-Catalyzed Aminocarbonylation | Heterocyclic Triflates (e.g., 5-bromo-3-methyl-2-pyridyl triflate) | Pd catalyst (e.g., with Xantphos ligand), CO, N,O-dimethylhydroxylamine | More direct, efficient, and occurs under mild conditions. acs.org |

| From Aryl Halides | Aryl Halide | N,O-dimethylhydroxylamine, CO, Pd catalyst | Direct conversion of halides to Weinreb amides. wikipedia.org |

Exploration of Advanced Applications in Supramolecular Chemistry or Materials Science (as a chemical component)

Pyridine-containing molecules are mainstays in supramolecular chemistry and materials science due to the coordinating ability of the pyridine nitrogen and the structural rigidity of the aromatic ring. mdpi.com The structure of this compound offers multiple avenues for its incorporation into advanced materials.

The pyridine nitrogen can coordinate with metal ions to form metallo-supramolecular structures. nih.gov The bromo-substituent can be functionalized post-assembly, or it can participate in halogen bonding, a significant non-covalent interaction in crystal engineering. Furthermore, the bromo group can be converted via cross-coupling reactions to link the pyridine unit to other organic moieties, creating ligands for metal-organic frameworks (MOFs) or building blocks for functional polymers. nih.gov Pyridine derivatives have been successfully used as guest molecules encapsulated within larger 3D supramolecular hosts, and as the core components of macrocycles designed for specific functions like anion binding. rsc.orgicm.edu.pl

Integration with High-Throughput Screening and Combinatorial Chemistry for Chemical Probe Development

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery and chemical probe development. nih.gov Pyridine scaffolds are highly valued in these libraries due to their prevalence in approved drugs and their favorable physicochemical properties. researchgate.netrsc.orgnih.gov

This compound is an ideal candidate for use in combinatorial chemistry to generate focused screening libraries. Its bifunctional nature allows for a two-step diversification strategy:

Cross-Coupling: The bromo group can be reacted with a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other organometallic reagents to create a library of 5-substituted picolinamides.

Acylation: The Weinreb amide can then be treated with various Grignard or organolithium reagents to install a wide range of ketone functionalities.

This modular approach enables the rapid synthesis of thousands of distinct compounds from a single, versatile intermediate. Such libraries, built around a common pyridine core, are valuable for identifying structure-activity relationships (SAR) and discovering novel chemical probes for biological targets. nih.govnih.gov

Theoretical Prediction and Experimental Validation of New Reactivity Modes and Synthetic Targets

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules before engaging in extensive lab work. wustl.edu For this compound, density functional theory (DFT) calculations could be employed to predict key characteristics. researchgate.net

These theoretical studies could focus on:

Reaction Energetics: Calculating the activation barriers for Suzuki vs. Stille vs. Sonogashira coupling at the 5-position to optimize reaction conditions.

Molecular Electrostatic Potential (MESP): Mapping the MESP could identify the most electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and guiding the design of new reactions. researchgate.netmdpi.com

Bond Dissociation Enthalpies: Theoretical calculations can predict the strength of the C-Br and N-O bonds, offering insights into the molecule's stability and potential fragmentation pathways under various conditions. mdpi.com

These computational predictions would then guide experimental work. For example, if theoretical models suggest an unusual reactivity mode, targeted experiments could be designed to validate it. This synergy between theory and experiment accelerates the discovery of novel transformations and the development of new synthetic targets derived from this scaffold. nih.govnih.gov

Potential as a Modular Building Block in Automated Synthesis Platforms

The future of organic synthesis is moving towards automation, where robotic systems or "molecule printers" assemble complex molecules from a set of standardized building blocks. gla.ac.uknih.gov These platforms rely on robust, predictable reactions and modular, bifunctional intermediates. acs.orgresearchgate.net

This compound is exceptionally well-suited for this role. amerigoscientific.com It possesses two orthogonal reactive handles that are staples of automated synthesis protocols: the C-Br bond for Pd-catalyzed cross-coupling and the Weinreb amide for nucleophilic acyl substitution. wikipedia.orgacs.org A synthesis platform could be programmed to:

Select a specific boronic acid from a stock library.

Perform an automated Suzuki coupling with this compound.

Purify the intermediate.

Select a specific Grignard reagent from a second stock library.

React it with the Weinreb amide to form the final ketone product.

This "plug-and-play" approach, enabled by the predictable reactivity of building blocks like this one, has the potential to dramatically accelerate the synthesis of small molecules for research and development. illinois.edu

Q & A

Q. Key Steps :

Q. Characterization :

- NMR (¹H/¹³C) to confirm substitution patterns.

- HPLC (>95% purity threshold) for quality control .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the bromine substituent?

Advanced Research Focus

The bromine at position 5 is highly reactive in cross-coupling. Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient aryl bromides .

- Solvent System : Use DMF or THF for solubility, with aqueous Na₂CO₃ as a base .

- Temperature : 80–100°C for 12–24 hours to maximize yield while minimizing side reactions.

Q. Example Protocol :

React this compound (1 eq) with boronic acid (1.2 eq) in DMF/H₂O (10:1).

Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq).

Heat at 90°C for 18 hours under argon .

What analytical techniques resolve structural ambiguities in derivatives of this compound?

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., methoxy group orientation) .

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Data Interpretation :

Compare experimental spectra with computational models (e.g., PubChem’s InChIKey) .

How should researchers address contradictions in reported reaction yields for bromination steps?

Advanced Research Focus

Discrepancies often arise from solvent purity, catalyst lot variability, or reaction scaling. Mitigation strategies:

- Replication : Repeat experiments under identical conditions (solvent, temperature, reagent batches) .

- Meta-Analysis : Compare datasets from PubChem and peer-reviewed syntheses to identify outliers .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, brominating agent concentration) .

Case Study :

If yields vary between 70% (MeCN) and 85% (DMF), conduct side-by-side trials with controlled reagent sources .

What strategies enable selective functionalization of the methoxy group in this compound?

Advanced Research Focus

The methoxy group is less reactive but can be modified via:

- Demethylation : BBr₃ in CH₂Cl₂ at −78°C to yield a phenol intermediate .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at low temperatures to avoid side reactions .

Methodological Caution :

Monitor reaction progress via TLC to prevent over-functionalization.

How can computational modeling predict the bioactivity of derivatives?

Q. Advanced Research Focus

- Docking Studies : Use software like AutoDock Vina to simulate ligand-protein interactions (e.g., kinase inhibitors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .

Validation :

Compare predictions with in vitro assays (e.g., enzyme inhibition in cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.